1-(3,4-Dichlorobenzoyl)piperazine

Catalog No.
S3478197
CAS No.
477204-98-1
M.F
C11H12Cl2N2O
M. Wt
259.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3,4-Dichlorobenzoyl)piperazine

CAS Number

477204-98-1

Product Name

1-(3,4-Dichlorobenzoyl)piperazine

IUPAC Name

(3,4-dichlorophenyl)-piperazin-1-ylmethanone

Molecular Formula

C11H12Cl2N2O

Molecular Weight

259.13 g/mol

InChI

InChI=1S/C11H12Cl2N2O/c12-9-2-1-8(7-10(9)13)11(16)15-5-3-14-4-6-15/h1-2,7,14H,3-6H2

InChI Key

UBCYVQSOJGFKKO-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C(=O)C2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC(=C(C=C2)Cl)Cl

1-(3,4-Dichlorobenzoyl)piperazine is a chemical compound characterized by its piperazine core substituted with a 3,4-dichlorobenzoyl group. The molecular formula for this compound is C11H14Cl2N2C_{11}H_{14}Cl_{2}N_{2}, indicating it contains two chlorine atoms, which contribute to its unique chemical properties. The presence of the dichlorobenzoyl moiety enhances its lipophilicity and potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Typical of piperazine derivatives. Key reactions include:

  • Nucleophilic Substitution: The piperazine nitrogen can act as a nucleophile, participating in substitutions with electrophiles.
  • Acylation: The benzoyl group can be involved in acylation reactions, facilitating the formation of amides or esters.
  • Reduction: The compound may undergo reduction processes, particularly involving the carbonyl group in the benzoyl moiety.

These reactions are crucial for modifying the compound to enhance its biological activity or to synthesize related compounds.

Research indicates that piperazine derivatives, including 1-(3,4-Dichlorobenzoyl)piperazine, exhibit a range of biological activities:

  • Antibacterial Properties: Some studies have highlighted their effectiveness against various bacterial strains, suggesting potential as antibacterial agents .
  • Antidepressant and Anxiolytic Effects: Piperazine derivatives have been explored for their effects on neurotransmitter systems, particularly in relation to anxiety and depression .
  • Histamine Receptor Antagonism: This compound may interact with histamine H3 receptors, influencing central nervous system functions .

The synthesis of 1-(3,4-Dichlorobenzoyl)piperazine typically involves several steps:

  • Formation of Piperazine Derivative: Starting from piperazine and reacting it with 3,4-dichlorobenzoic acid using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC).
  • Purification: The crude product is purified through recrystallization or chromatography techniques to obtain the desired compound in high purity.

These methods ensure that the final product retains the necessary structural integrity for biological evaluation.

1-(3,4-Dichlorobenzoyl)piperazine has several applications in various fields:

  • Pharmaceutical Development: Its antibacterial and psychoactive properties make it a candidate for drug development targeting infections and mental health disorders.
  • Chemical Research: Utilized as a starting material for synthesizing other complex organic molecules.
  • Biological Studies: Employed in studies investigating receptor interactions and mechanisms of action within biological systems.

Interaction studies involving 1-(3,4-Dichlorobenzoyl)piperazine have focused on its binding affinities to various receptors. Notably:

  • Histamine H3 Receptors: Research has shown that this compound can act as an antagonist at these receptors, potentially modulating neurotransmitter release and influencing cognitive functions .
  • Sigma-1 Receptors: It has also been studied for its interactions with sigma receptors, which are implicated in various neurological disorders .

These interactions highlight its potential therapeutic roles and guide further research into its mechanisms of action.

Several compounds share structural similarities with 1-(3,4-Dichlorobenzoyl)piperazine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1-(2-Chlorobenzoyl)piperazineContains a chlorobenzoyl groupExhibits different receptor binding profiles
1-(4-Fluorobenzoyl)piperazineSubstituted with a fluorobenzoyl groupMay show enhanced lipophilicity
1-(Benzyl)piperazineLacks halogen substitutionPrimarily used as a scaffold for drug design

The uniqueness of 1-(3,4-Dichlorobenzoyl)piperazine lies in its specific halogen substitutions, which influence both its biological activity and chemical reactivity compared to these similar compounds.

XLogP3

2.7

Dates

Modify: 2023-08-19

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